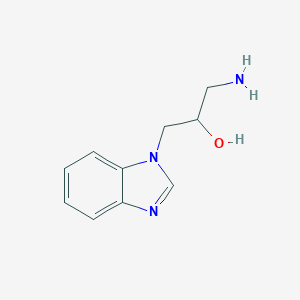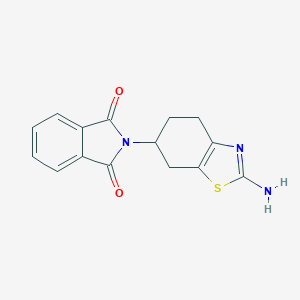
2-methyl-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-methyl-N-propyl, is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.2001 g/mol It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-methyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 2-methyl-N-propyl, can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with propylamine under dehydrating conditions to form the desired amide . Another method includes the use of urea and propanoic acid in a condensation reaction .
Industrial Production Methods
In industrial settings, the production of propanamide, 2-methyl-N-propyl, often involves the catalytic dehydration of ammonium propionate. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-methyl-N-propyl, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methylpropanoic acid
Reduction: 2-methylpropylamine
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, 2-methyl-N-propyl, has several applications in scientific research:
Mechanism of Action
The mechanism of action of propanamide, 2-methyl-N-propyl, involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound with a simpler structure.
N-methylpropanamide: A derivative with a methyl group on the nitrogen.
N-propylpropanamide: A derivative with a propyl group on the nitrogen.
Uniqueness
Propanamide, 2-methyl-N-propyl, is unique due to the presence of both a 2-methyl group and a propyl group on the amide nitrogen. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
108122-11-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
2-methyl-N-propylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-4-5-8-7(9)6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI Key |
FYRBHLFWWSLQGB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C)C |
Canonical SMILES |
CCCNC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


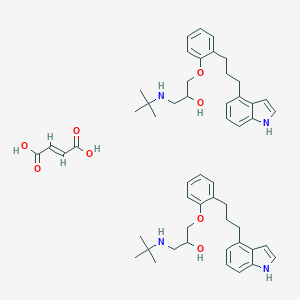

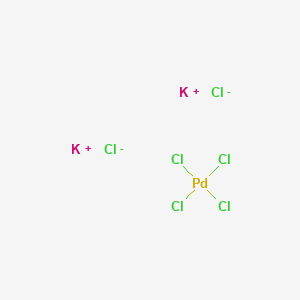
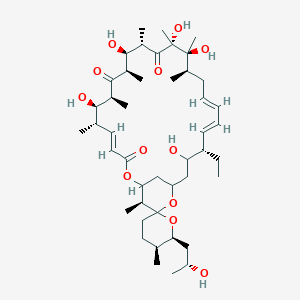

![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
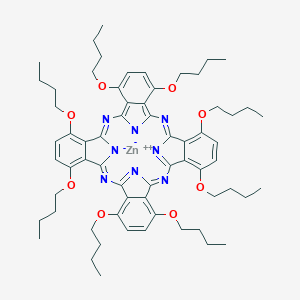
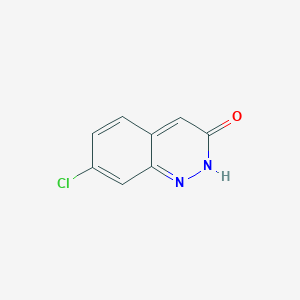

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)

